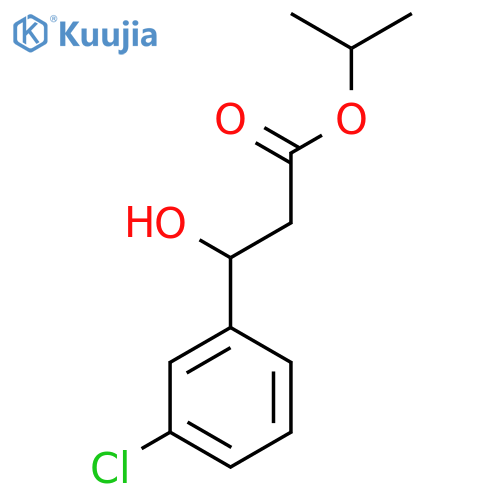Cas no 3002441-85-9 (Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate)

3002441-85-9 structure
商品名:Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate
- 3002441-85-9
- Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate
-
- インチ: 1S/C12H15ClO3/c1-8(2)16-12(15)7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11,14H,7H2,1-2H3
- InChIKey: QFGKSEJIMFCDAT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C(CC(=O)OC(C)C)O
計算された属性
- せいみつぶんしりょう: 242.0709720g/mol
- どういたいしつりょう: 242.0709720g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.199±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 354.7±27.0 °C(Predicted)
- 酸性度係数(pKa): 13.33±0.20(Predicted)
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB605383-250mg |
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate; . |
3002441-85-9 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB605383-5g |
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate; . |
3002441-85-9 | 5g |
€2218.40 | 2024-07-19 | ||
| abcr | AB605383-1g |
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate; . |
3002441-85-9 | 1g |
€659.60 | 2024-07-19 |
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate 関連文献
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
3002441-85-9 (Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate) 関連製品
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3002441-85-9)

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):211/391/1315